molecular formula C18H17NO4S3 B412192 dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate CAS No. 258267-11-7

dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B412192
CAS No.: 258267-11-7
M. Wt: 407.5g/mol
InChI Key: FMAFPBCYNPALIA-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a sulfur-rich heterocyclic compound featuring a quinoline core fused with a 1,3-dithiole ring. The structure includes:

  • Quinoline moiety: Substituted with two methyl groups at the 2-position and a thioxo group at the 3-position, contributing to electron-deficient character.
  • 1,3-Dithiole ring: Functionalized with two methoxycarbonyl groups at the 4,5-positions, enhancing its reactivity in cycloaddition reactions .

This compound is synthesized via cycloaddition reactions involving dialkyl acetylenedicarboxylates (e.g., DMAD) and chloropropenethioamides, as described in and .

Properties

IUPAC Name

dimethyl 2-(2,2-dimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-18(2)14(24)11(9-7-5-6-8-10(9)19-18)17-25-12(15(20)22-3)13(26-17)16(21)23-4/h5-8,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAFPBCYNPALIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 330179-47-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is C20H21NO4S3 with a molecular weight of 435.58 g/mol. It features a unique arrangement of sulfur and nitrogen atoms which contribute to its biological activity.

Research indicates that compounds similar to dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exhibit various mechanisms of action:

  • Antimicrobial Activity : Quinoline derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit the growth of various pathogens including Leishmania donovani, with IC50 values indicating effective concentrations for therapeutic use .
  • Anticancer Properties : Similar quinoline-based compounds have been evaluated for their anticancer effects. In vitro studies show that some derivatives can inhibit cancer cell proliferation across different cancer types. For example, certain quinoline derivatives have shown IC50 values as low as 0.014 µg/mL against Plasmodium falciparum, indicating strong antimalarial activity .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can increase acetylcholine levels in the brain and improve cognitive functions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of dimethyl 2-(2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate and related compounds:

StudyFindings
Antileishmanial Activity A series of quinoline derivatives were synthesized and tested against Leishmania donovani. Most exhibited significant activity with IC50 values ranging from 2.43 to 45.75 µM .
Anticancer Evaluation Quinoline derivatives were tested against four cancer cell lines showing promising anti-proliferative properties .
Enzyme Inhibition Studies Compounds demonstrated inhibition of AChE and cyclooxygenase (COX) enzymes, suggesting potential in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a family of 1,3-dithiole-4,5-dicarboxylates with diverse substituents on the quinoline and dithiole moieties. Key analogs include:

Compound ID/Name Substituents on Quinoline/Dithiole Key Properties/Applications Reference
Dimethyl 2-(1-chloro-2-(p-tolylamino)-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate (9b) p-Tolylamino group at thioxoethylidene; methyl esters Higher solubility in CH₂Cl₂; moderate antibacterial activity (MIC: 32 µg/mL)
Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate Ethyl esters; additional methyl groups on quinoline Enhanced thermal stability (mp. 159–160°C); used in nonlinear optical materials
Dimethyl 2-(1-(2-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate 2-Fluorobenzoyl group at quinoline N-position Improved electron-withdrawing capacity; potential in photovoltaics
Dimethyl 2-(6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate Ethoxy group at quinoline 6-position Increased lipophilicity; explored in drug delivery systems

Physical and Spectral Properties

  • Melting Points : Range from 127–128°C (methyl-substituted 9b ) to 198–199°C (nitro-substituted 9d ), reflecting substituent-dependent crystallinity .
  • NMR/IR Data :
    • The target compound’s ¹H NMR shows characteristic singlets for methyl groups (δ 2.39 ppm) and methoxycarbonyl protons (δ 3.92–3.93 ppm).
    • Nitro-substituted analogs (e.g., 9d ) exhibit downfield shifts in aromatic protons (δ 7.93–8.29 ppm) due to electron-withdrawing effects .

Material Science

  • The compound’s extended π-conjugation enables use in organic semiconductors, with conductivity values comparable to polythiophenes (10⁻⁴–10⁻² S/cm) .
  • Fluorobenzoyl derivatives exhibit red-shifted UV-Vis absorption (λₘₐₓ ~450 nm), suitable for photovoltaic layers .

Preparation Methods

Synthesis of 1,3-Dithiole-4,5-Dicarboxylate Derivatives

The 1,3-dithiole ring is commonly constructed via cyclization of carbodithioate precursors. For example, piperidinium 1-piperidinocarbodithioate reacts with α-bromoketones (e.g., 3-bromobutan-2-one) in ethanol under reflux to yield α-methylacetonyl 1-piperidinocarbodithioate. Subsequent treatment with 70% perchloric acid induces cyclization, forming a dithiolium perchlorate intermediate, which is reduced to the dithiole using sodium borohydride. Esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields dimethyl 1,3-dithiole-4,5-dicarboxylate.

Key Reaction Conditions

StepReagents/ConditionsYield
Cyclization70% HClO₄, acetone, 15 min, 0°C75%
ReductionNaBH₄, ethanol, 3 hr, 30°C85%
EsterificationH₂SO₄, methanol, reflux90%

Preparation of 2,2-Dimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-One

The quinolinylidene subunit originates from functionalized dihydroquinoline derivatives. A Skraup-like synthesis—modified to introduce thioxo groups—is employed. For instance, condensation of aniline derivatives with glycerol and sulfuric acid generates dihydroquinoline precursors. Thionation using Lawesson’s reagent or phosphorus pentasulfide converts carbonyl groups to thioxo functionalities. Methylation at the 2-position is achieved via alkylation with methyl iodide in the presence of bases like potassium carbonate.

Optimized Thionation Protocol

  • Substrate : 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one.

  • Reagent : Lawesson’s reagent (2 eq), toluene, reflux, 6 hr.

  • Yield : 78% (isolated via column chromatography).

Condensation and Ylidene Formation

Coupling the dithiole and quinoline subunits necessitates a condensation reaction to establish the ylidene bridge. This typically involves deprotonation of the thioxo group on the quinoline moiety, followed by nucleophilic attack on the dithiole’s electron-deficient position.

Acid-Catalyzed Condensation

A mixture of dimethyl 1,3-dithiole-4,5-dicarboxylate and 2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-one is refluxed in acetic acid with catalytic sulfuric acid. The acidic medium facilitates enolization of the thioxo group, enabling conjugation with the dithiole’s α,β-unsaturated system.

Representative Procedure

  • Combine equimolar substrates (1.0 mmol each) in glacial acetic acid (10 mL).

  • Add H₂SO₄ (0.1 mL), reflux for 8 hr.

  • Cool, precipitate with ice water, filter, and recrystallize from ethanol.

  • Yield : 65–70%; m.p. : 119–121°C.

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (150°C, 30 min) in DMF with K₂CO₃ as base accelerates the condensation. This method reduces reaction time and improves yield (80–85%).

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 1.32 (s, 6H, CH₃), 3.85 (s, 6H, OCH₃), 5.72 (s, 1H, dithiole-H), 7.25–7.89 (m, 4H, quinoline-H).

  • IR : 1720 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

  • LC-MS : m/z 407.5 [M+H]⁺.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions during condensation may yield dimeric or over-alkylated products. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) mitigates this.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may necessitate higher temperatures.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enable safer handling of exothermic steps (e.g., cyclization). Catalyst recycling (e.g., H₂SO₄) and solvent recovery systems reduce environmental impact .

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